Diethylpropion
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(diethylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEPPPIWZFICOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022929 | |
| Record name | Diethylpropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diethylpropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White or creamy white, small crystals or crystalline powder; characteristic, mildly aromatic odor; 1 g sol in: about 0.6 mL water, about 0.6 ml chloroform, 1 ml absolute methanol, 1 ml alcohol; practically insoluble in ether /Diethylpropion hydrochloride/, 1.22e+00 g/L | |
| Record name | DIETHYLPROPION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylpropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90-84-6, 134-80-5 | |
| Record name | Diethylpropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amfepramone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylpropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00937 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethylpropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amfepramone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethylpropion | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94YYU22B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLPROPION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylpropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action
Neurotransmitter System Modulation
Diethylpropion functions as an inhibitor of the sodium-dependent dopamine (B1211576) transporter (DAT). drugbank.com This action blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, a process known as reuptake. wikipedia.orgnih.gov While this compound itself shows little effect, its primary active metabolite, (+/-)-2-ethylamino-1-phenyl-propan-1-one, is an effective dopamine uptake inhibitor. nih.gov By inhibiting the DAT, this metabolite increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. drugbank.comnih.gov Studies comparing this compound to similar compounds confirm that inhibition of the dopamine transporter is a key aspect of its mechanism. nih.govnih.gov Acute administration of this compound has been shown to slightly increase dopamine release and decrease tissue levels of dopamine in the dorsal striatum of rats. nih.gov
The compound significantly interacts with the norepinephrine (B1679862) transporter (NET). drugbank.comnih.gov this compound and its metabolites are known to inhibit the reuptake of norepinephrine, which is a crucial mechanism for terminating noradrenergic signaling. nih.govnih.gov Research has demonstrated that the primary active metabolite of this compound acts as a substrate at the norepinephrine transporter with a high affinity. nih.gov This interaction leads to an elevation of norepinephrine levels in the synapse. drugbank.com The potent action of this metabolite at the NET is believed to contribute to the amphetamine-like subjective effects of the drug. nih.gov
The primary mechanism of this compound is the stimulation of neurons to release or maintain high levels of catecholamines, specifically dopamine and norepinephrine. drugbank.com By inhibiting the reuptake mechanisms of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), this compound and its active metabolites lead to an accumulation of these neurotransmitters in the synaptic cleft. drugbank.comnih.govnih.gov This elevation in synaptic catecholamine levels enhances the activation of postsynaptic receptors, which is believed to be responsible for the therapeutic effects of the drug, such as appetite suppression. drugbank.com Studies have shown that acute this compound administration can lead to a slight increase in dopamine release in the brain. nih.gov
Receptor-Level Interactions and Modulation
Beyond transporter interactions, the behavioral effects of this compound are also mediated by its downstream influence on postsynaptic dopamine receptors.
Research indicates that the reinforcing and behavioral effects of this compound are specifically mediated by the dopamine D1 receptor subtype, rather than the D2 subtype. nih.gov In a conditioned place preference (CPP) study, a paradigm used to evaluate the rewarding properties of a substance, this compound produced a significant reinforcing effect in rats. nih.gov Pre-treatment with a D1 receptor antagonist, SCH 23390, completely blocked the rewarding effects of this compound. In contrast, pre-treatment with the D2 receptor antagonist, haloperidol (B65202), did not prevent the place preference induced by this compound. nih.gov These findings strongly suggest that the reinforcing properties of this compound are dependent on the activation of D1 dopamine receptors. nih.gov
Research Findings Tables
Table 1: Interaction of this compound Metabolite with Monoamine Transporters This table summarizes the in vitro effects of this compound's active metabolite, (+/-)-2-ethylamino-1-phenyl-propan-1-one, on the dopamine, norepinephrine, and serotonin (B10506) transporters. Data is derived from uptake and release assays.
| Transporter | Effect | IC50 Value (nM) |
| Dopamine Transporter (DAT) | Uptake Inhibitor | 1014 |
| Norepinephrine Transporter (NET) | Substrate | 99 |
| Serotonin Transporter (SERT) | Substrate | 2118 |
| Source: Data from research on the uptake and release effects of this compound and its metabolites. nih.gov |
Table 2: Effect of Dopamine Receptor Antagonists on this compound-Induced Conditioned Place Preference (CPP) This table outlines the results of a study investigating the role of D1 and D2 dopamine receptor subtypes in the rewarding effects of this compound in rats.
| Pre-treatment Agent | Receptor Target | Effect on this compound-Induced CPP | Conclusion |
| SCH 23390 | D1 Antagonist | Blocked CPP | D1 receptors mediate the reinforcing effect. nih.gov |
| Haloperidol | D2 Antagonist | Ineffective in modifying CPP | D2 receptors are not primarily involved in the reinforcing effect. nih.gov |
| Source: Data from a study on the involvement of dopamine receptors in this compound's behavioral effects. nih.gov |
Serotonin 5-HT1A-Receptor Modulation of Psychostimulant Properties
The psychostimulant effects of this compound are not uniform and appear to be significantly modulated by the serotonin 5-HT1A receptor system. nih.gov While the anorectic properties of the compound are primarily mediated through a noradrenergic mechanism, its stimulant properties are dependent on its influence over serotonergic and/or dopaminergic systems. nih.gov
Research using marmosets (Callithrix penicillata) has revealed that individual responses to this compound can be categorized, highlighting the 5-HT1A receptor as a source of this variance. nih.gov In one study, approximately 60% of the subjects were classified as "this compound sensitive," exhibiting increased locomotor activity upon administration, while the remaining 40% were "this compound insensitive," showing no such increase. nih.gov
To investigate the role of the 5-HT1A receptor, the selective antagonist WAY 100635 was administered prior to this compound treatment. The results demonstrated a specific modulation of this compound's effects depending on the individual's sensitivity. In the sensitive group, the antagonist blocked the this compound-induced increase in locomotor activity. Conversely, in the insensitive group, the antagonist had no effect on locomotion but did block some anxiogenic-like behavioral responses. nih.gov These findings suggest an essential contribution of the 5-HT1A receptor to the stimulant effects of this compound, with the nature of this contribution varying between individuals. nih.gov
| Responder Type | Behavior | Effect of this compound Alone | Effect of WAY 100635 Pretreatment + this compound |
|---|---|---|---|
| Sensitive (Type A) | Locomotor Activity | Increase | Blocked (No Increase) |
| Sensitive (Type A) | Anxiogenic-like Behavior | Increase | No Effect (Still Increased) |
| Insensitive (Type B) | Locomotor Activity | No Change | No Effect |
| Insensitive (Type B) | Anxiogenic-like Behavior | Increase | Blocked (Reduced) |
Indirect Neurochemical Effects
Beyond its direct interaction with neurotransmitter transporters, this compound is understood to indirectly influence key signaling pathways involved in energy homeostasis and satiety.
Leptin Level Modulation and Satiety Signaling
This compound's primary mechanism involves stimulating neurons to release or maintain high levels of catecholamines, specifically norepinephrine and dopamine. drugbank.commedicinenet.com This increase in catecholamine levels is the main driver of its appetite-suppressing effects. drugbank.commedicinenet.com It is theorized that this primary action may indirectly affect the leptin system. drugbank.comnih.gov Leptin is an adipocyte-derived hormone that signals satiety to the brain, and it is proposed that the elevated levels of catecholamines resulting from this compound administration could lead to an increase in leptin levels or enhance leptin signaling, thereby promoting a feeling of fullness. drugbank.commedicinenet.com
The interaction between the sympathetic nervous system (which is activated by norepinephrine) and leptin is complex. Central administration of leptin has been shown to increase sympathetic nervous system outflow and elevate norepinephrine levels in various organs. ahajournals.orgphysiciansweekly.commdpi.com Conversely, the sympathetic nervous system can also modulate leptin release from adipose tissue. nih.gov Therefore, by increasing norepinephrine, this compound taps (B36270) into this interconnected system, which may contribute to its therapeutic effect on appetite by modulating satiety signals mediated by leptin. drugbank.commedicinenet.com
Neuropeptide Y (NPY) Pathway Interactions
The appetite-suppressing action of this compound is also theorized to involve its interaction with the Neuropeptide Y (NPY) pathway. drugbank.commedicinenet.com NPY is one of the most potent orexigenic (appetite-stimulating) peptides found in the brain. nih.gov It initiates eating, decreases energy expenditure, and promotes fat storage. drugbank.comnih.gov
Impact on Amino Acid Levels (Aspartate, Glutamate (B1630785), Glutamine, GABA)
Research into the specific effects of this compound on excitatory and inhibitory amino acid neurotransmitters has sought to further clarify its neurochemical profile. The balance between glutamate (the primary excitatory neurotransmitter) and GABA (the primary inhibitory neurotransmitter) is fundamental to brain function. nih.gov
A study in rats investigated the effects of acute administration of this compound on the release of dopamine, glutamate, and GABA in the dorsal striatum. nih.gov While a related compound, bupropion (B1668061), produced significant dopamine and glutamate release, acute administration of a low dose of this compound (5mg/kg) only slightly increased dopamine release and did not produce significant changes in the release of glutamate or GABA. nih.gov A higher dose (40 mg/kg) was shown to increase locomotor activity, but its specific effect on glutamate and GABA release was not detailed in the study's abstract. nih.gov
Information from the referenced studies on the direct impact of this compound on aspartate and glutamine levels was not available.
| Compound | Dopamine (DA) Release | Glutamate (Glu) Release | GABA Release |
|---|---|---|---|
| This compound (acute, 5mg/kg) | Slight Increase | Not Significantly Affected | Not Significantly Affected |
| Bupropion (acute) | Significant Increase | Significant Increase | Not Significantly Affected |
Neurobiological and Neurochemical Research Findings
Central Nervous System Impact
Hypothalamic and Limbic System Stimulation
Diethylpropion, a sympathomimetic amine, exerts its influence on the central nervous system, particularly within the hypothalamic and limbic regions. Its mechanism of action is primarily associated with the stimulation of catecholaminergic pathways. Research suggests that this compound prompts the release of norepinephrine (B1679862) and dopamine (B1211576) from nerve terminals located in the lateral hypothalamus. nih.gov This area of the brain is critically involved in the regulation of appetite and satiety.
The stimulatory effect of this compound on the hypothalamic-limbic axis is further elucidated by its interaction with dopamine receptors. Specifically, the stimulation of dopamine receptor 2 (D2R) expressing cells within the lateral hypothalamic area has been observed in rodent models. nih.gov This activation leads to a decrease in body weight and an increase in brown fat thermogenesis, effects that are independent of feeding behavior. nih.gov By increasing the levels of catecholamines such as dopamine and norepinephrine, this compound is thought to suppress hunger signals, contributing to its anorectic effects. drugbank.com
Brain Regional Neurochemical Alterations (e.g., Striatum, Hypothalamus, Cortex, Midbrain, Hippocampus)
The administration of this compound induces notable neurochemical alterations across various brain regions. Studies in animal models have demonstrated significant changes in the concentrations of key neurotransmitters. For instance, research has shown that this compound treatment can lead to altered levels of amino acid neurotransmitters. While specific and direct comprehensive studies on all mentioned regions are limited, related research on dopaminergic agents provides insights. For example, neurochemical insults to the dopamine system have been shown to cause dynamic changes in neurotransmitter levels in the striatum, hippocampus, and cortex, highlighting the interconnectedness of these brain regions. nih.gov
The primary neurochemical impact of this compound is linked to its influence on the dopaminergic and serotonergic systems. nih.gov Its stimulant properties are believed to arise from its ability to modulate these neurotransmitter systems. In the hypothalamus, as previously mentioned, this compound is understood to stimulate the release of norepinephrine and dopamine. nih.gov
The following table summarizes the observed neurochemical alterations in different brain regions based on available research.
| Brain Region | Neurotransmitter/Metabolite | Observed Alteration |
| Striatum | Dopamine | Implicated in alterations due to stimulant properties. nih.gov |
| Hypothalamus | Norepinephrine, Dopamine | Stimulated release. nih.gov |
| Cortex | Various Neurotransmitters | Susceptible to alterations following dopaminergic system modulation. nih.gov |
| Midbrain | - | Data not available in the provided search results. |
| Hippocampus | Various Neurotransmitters | Susceptible to alterations following dopaminergic system modulation. nih.gov |
This table is generated based on inferred effects from the provided research, and direct studies on this compound for all listed regions and neurotransmitters may be limited.
Oxidative Stress Markers (e.g., Lipid Peroxidation)
Evidence suggests that this compound may be associated with increased oxidative stress in the brain. A key indicator of oxidative stress is lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. Commonly measured biomarkers of lipid peroxidation include malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE), thiobarbituric acid reactive substances (TBARS), and F2-isoprostanes. nih.govunc.edumdpi.comnih.govmdpi.com
While direct and extensive research on this compound and a wide array of oxidative stress markers is not abundant, an increase in lipid peroxidation has been noted in some studies. This suggests that the administration of this compound may contribute to an imbalance between the production of reactive oxygen species and the brain's antioxidant defenses.
Behavioral Phenotypes in Preclinical Models
Locomotor Activity Modulation and Sensitization
In preclinical studies, this compound has been shown to possess psychomotor stimulant properties, significantly modulating locomotor activity. nih.gov The effect of this compound on locomotion appears to be dose-dependent. For example, one study in rats found that a 10 mg/kg dose increased spontaneous locomotor activity, whereas higher doses of 20 and 40 mg/kg resulted in a decrease in locomotion. nih.gov
A significant phenomenon observed with repeated administration of psychostimulants like this compound is behavioral sensitization. meliordiscovery.com This refers to a progressive and enduring enhancement of the motor-stimulant effects of the drug with repeated exposure. Research has demonstrated that rats pre-treated with this compound exhibit a sensitized locomotor response when subsequently challenged with a lower dose of the drug. nih.gov This sensitization is thought to be mediated by the drug's effects on the dopaminergic and serotonergic systems. nih.gov In a study involving marmosets, the increase in locomotor activity induced by this compound was blocked by a 5-HT1A receptor antagonist in animals that were sensitive to the drug's effects, underscoring the role of the serotonin (B10506) system in this behavioral outcome. nih.gov
The table below illustrates the dose-dependent effects of this compound on locomotor activity as observed in a preclinical study.
| Dose of this compound | Effect on Spontaneous Locomotor Activity |
| 10 mg/kg | Increased |
| 20 mg/kg | Decreased |
| 40 mg/kg | Decreased |
Data sourced from a study in rats. nih.gov
Stereotyped Behavior Induction
The administration of this compound can induce stereotyped behaviors in preclinical models. These are repetitive, unvarying, and seemingly purposeless movements. The emergence of such behaviors, along with increased locomotor activity, is often considered an indicator of the abuse potential of psychostimulant drugs. meliordiscovery.com
Examples of drug-induced stereotyped behaviors include sniffing, licking, and biting, which are thought to reflect increasing levels of dopaminergic stimulation. nih.gov While research specifically detailing the full range of stereotypies induced by this compound is limited, studies on related compounds suggest that the noradrenergic system may also play a role in modulating the expression of these dopaminergically-mediated behaviors. nih.gov
Reinforcing Properties and Conditioning Place Preference
This compound exhibits reinforcing properties, a characteristic evaluated in research models using the conditioned place preference (CPP) paradigm. scielo.br In this model, an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is interpreted as evidence of the substance's rewarding or reinforcing effects. scielo.br Research indicates that this compound can act as a positive reinforcer, an effect demonstrated through both self-administration studies and CPP. scielo.brscite.ai
Studies in adult male Wistar rats have shown that this compound can induce a significant place preference. scielo.brnih.govscielo.br The reinforcing effects of this compound appear to be dose-dependent. In one study, a 15 mg/kg dose of this compound successfully produced a significant CPP, whereas doses of 10 mg/kg and 20 mg/kg did not. nih.govscielo.br
The neurochemical basis for these reinforcing properties has been linked to the dopaminergic system. scielo.brscite.ai Specifically, the activation of dopamine D1 receptors appears to be crucial. nih.govscielo.br Pre-treatment with SCH 23390, a D1 receptor antagonist, was shown to block the development of CPP induced by this compound. nih.govscielo.br In contrast, the administration of haloperidol (B65202), a D2 receptor antagonist, did not prevent the acquisition of place preference, suggesting that D2 receptors are not primarily involved in this effect. nih.govscielo.br This implicates the D1 receptor as the key mediator for the reinforcing effects of this compound observed in this model. scielo.br
| Agent(s) | Dose(s) | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| This compound | 10, 15, 20 mg/kg | Adult Male Wistar Rats | Significant Conditioned Place Preference (CPP) observed only at 15 mg/kg. | nih.govscielo.br |
| SCH 23390 + this compound | 0.05 mg/kg + 15 mg/kg | Adult Male Wistar Rats | D1 antagonist blocked the development of this compound-induced CPP. | nih.govscielo.br |
| Haloperidol + this compound | 0.5 mg/kg + 15 mg/kg | Adult Male Wistar Rats | D2 antagonist was ineffective in modifying this compound-induced CPP. | nih.govscielo.br |
Cross-Sensitization with Stressors
Cross-sensitization is a phenomenon where exposure to one sensitizing stimulus, such as a drug, enhances the behavioral or neurochemical response to a different stimulus, like a stressor, and vice-versa. nih.gov This process is well-documented for psychostimulant drugs, which often share overlapping neural circuits with the body's stress response systems, such as the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.gov
Research has established that repeated administration of this compound can result in behavioral sensitization, which is an augmented locomotor response to the same dose of the drug. scite.ai This sensitization phenomenon is a common characteristic of many psychostimulant compounds. scite.ainih.gov While the general principle of cross-sensitization between psychostimulants and stress is widely accepted, direct experimental research focusing specifically on cross-sensitization between this compound and environmental or pharmacologically-induced stressors is not extensively detailed in the available scientific literature. nih.govnih.gov However, given that this compound functions as a psychostimulant that modulates catecholamine systems, and that a biological link between drug sensitization and HPA axis hormones exists, it is plausible that such a cross-sensitization could occur. scite.ainih.gov
Neuroadaptation and Tolerance Mechanisms
Chronic Administration Effects on Neurotransmitter Release and Tissue Content
This compound's primary mechanism of action involves modulating catecholaminergic systems by stimulating the release and inhibiting the reuptake of neurotransmitters, particularly norepinephrine and dopamine. researchgate.netnih.gov The integrity of central noradrenergic pathways has been shown to be essential for its anorectic effects. nih.gov
Research comparing the acute and chronic effects of this compound administration reveals significant neuroadaptive changes. While acute administration can increase the release of dopamine, chronic treatment has been observed to lead to a different outcome. researchgate.net Studies in rat models have shown that chronic administration of this compound results in a reduction of neurotransmitter release compared to the initial, acute effects. researchgate.net This suggests a compensatory neuroadaptive response in the brain following prolonged exposure to the compound. researchgate.net
The table below summarizes the neurochemical effects observed following acute versus chronic administration in research models.
| Administration | Neurotransmitter System | Observed Effect in Rat Striatum | Reference |
|---|---|---|---|
| Acute | Dopamine (DA) | Slight increase in DA release and decrease in tissue levels. | researchgate.net |
| Chronic | Dopamine (DA) | Produced even less neurotransmitter release than acute administration. | researchgate.net |
Mechanisms Underlying Tolerance Development in Research Models
Tolerance is a neuroadaptive process where the response to a substance diminishes after repeated administration, often leading to the need for larger doses to achieve the original effect. mdpi.com The development of tolerance to the pharmacological effects of this compound has been documented. nih.gov
The mechanisms underlying tolerance to psychostimulants are complex, generally involving neuroadaptive changes in neurotransmitter systems that aim to compensate for the effects of the drug. mdpi.com These changes can include alterations in receptor density, receptor sensitivity, and neurotransmitter synthesis and release. mdpi.com Following the principle of a compensatory or oppositional model of tolerance, the chronic presence of a drug that, for example, increases neurotransmitter release may lead to homeostatic adaptations such as the downregulation of postsynaptic receptors or a reduction in neurotransmitter synthesis to counteract the heightened stimulation. researchgate.net While the specific synaptic mechanisms for this compound tolerance are not fully elucidated, the observed decrease in neurotransmitter release with chronic administration is consistent with such a compensatory neurobiological adaptation. researchgate.netmdpi.com
Metabolism and Biotransformation Pathways
Primary Metabolic Routes
The primary transformation of Diethylpropion in the body occurs via three main pathways: N-dealkylation, carbonyl reduction, and a sequence of deamination, oxidation, and conjugation.
N-dealkylation represents the principal metabolic route for this compound. nih.gov This process involves the removal of an N-alkyl group from the amine. mdpi.com Specifically, mono-N-de-ethylation, the removal of one of the two ethyl groups, is the most significant pathway, accounting for approximately 35% of the administered dose. nih.gov Research indicates that N-dealkylation is a more predominant metabolic process than carbonyl reduction for this compound. nih.gov This reaction is primarily catalyzed by Cytochrome P450 (CYP450) enzymes. nih.govku.edu The mechanism involves the hydroxylation of the carbon atom of the ethyl group that is attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated metabolite and acetaldehyde. encyclopedia.pub
Another significant biotransformation pathway for this compound is the reduction of its carbonyl group. nih.govdrugbank.comnih.gov In organic chemistry, carbonyl reduction is the process of converting a carbonyl group into an alcohol. wikipedia.org In the case of this compound, which is a ketone, this reduction leads to the formation of secondary alcohol metabolites. chemguide.co.uk This pathway is considered less prominent than N-dealkylation, with studies showing that N-de-ethylation occurs more frequently with the unchanged drug, accounting for about 20% of the dose. nih.gov
A substantial portion of a this compound dose, estimated at around 30%, undergoes a metabolic sequence that begins with deamination. nih.gov This is followed by subsequent oxidation and conjugation. nih.gov The final product of this pathway is believed to be hippuric acid, which is then excreted. nih.gov Carboxylic acid metabolites that result from oxidation can undergo conjugation with glycine. uomustansiriyah.edu.iq
Identification and Activity of Metabolites
The extensive metabolism of this compound results in the formation of several biologically active compounds that play a crucial role in its pharmacological profile.
This compound is metabolized into numerous biologically active metabolites that are believed to participate in its therapeutic action. drugs.comdrugbank.comnih.gov These active compounds are thought to cross the blood-brain barrier to exert their effects. drugs.com The pharmacological activity of this compound is largely attributed not to the parent drug itself, but to this complex mixture of its active metabolites. nih.gov The presence of these active metabolites means that this compound can be considered a prodrug, a compound that is metabolized into a pharmacologically active drug. wikipedia.org
Among the various metabolites, ethcathinone (B106627) (also known as N-ethylcathinone) is identified as a key active metabolite that is fully responsible for the pharmacological effects of this compound. wikipedia.org Ethcathinone is a stimulant belonging to the cathinone (B1664624) class. wikipedia.org Its mechanism of action involves increasing the levels of catecholamine neurotransmitters by inhibiting the reuptake of both dopamine (B1211576) and norepinephrine (B1679862). This action on neuronal pathways is what suppresses appetite signals in the central nervous system. While this compound itself has some activity, its effects are less potent compared to those of ethcathinone. nih.gov
Table of Metabolic Pathways
| Metabolic Route | Description | Approximate Percentage of Dose | Primary Resulting Metabolite/Product |
|---|---|---|---|
| Mono-N-de-ethylation | Removal of one ethyl group from the nitrogen atom. nih.gov | ~35% nih.gov | Ethcathinone (N-ethylcathinone) |
| Carbonyl Reduction | Conversion of the ketone group to a secondary alcohol. nih.govchemguide.co.uk | ~20% nih.gov | N-diethylnorephedrine, N-ethylnorephedrine nih.gov |
| Deamination, Oxidation, Conjugation | Removal of the amino group, followed by oxidation and conjugation. nih.gov | ~30% nih.gov | Hippuric acid nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetaldehyde |
| Amitriptyline |
| Benzoic acid |
| Brompheniramine |
| Bupropion (B1668061) |
| Cathine |
| Cathinone |
| Codeine |
| Cocaine |
| Desipramine |
| Dextroamphetamine |
| This compound |
| Dopamine |
| Ephedrine |
| Ethcathinone |
| Fluoxetine |
| Hippuric acid |
| Hydralazine |
| Imipramine |
| Isoniazid |
| Leptin |
| Mandelic acid |
| Mephedrone |
| Mescaline |
| Methadol |
| Methamphetamine |
| Methylphenidate |
| Morphine |
| Neuropeptide Y |
| Norephedrine |
| Norepinephrine |
| Nortriptyline |
| Oripavine |
| Phenacetin |
| Phentermine |
| Phenytoin |
| Piperacillin |
| Procainamide |
| Pseudoephedrine |
| Pyrovalerone |
| Salicyluric acid |
| Sibutramine (B127822) |
| Terbinafine |
| Thebaine |
| Tramadol |
| Verapamil |
Factors Affecting Metabolite Circulating Levels (e.g., Urinary pH)
The circulating concentrations of this compound's metabolites are subject to influence by several physiological factors, most notably urinary pH. nih.gov this compound undergoes extensive and complex metabolism, primarily through pathways of N-dealkylation and reduction, resulting in numerous metabolites. nih.govdrugbank.comdrugs.com Many of these metabolites are not only biologically active but also possess varying lipid solubilities. nih.gov This variation in physicochemical properties is a key reason why their levels in the bloodstream can be altered by changes in the acidity or alkalinity of urine. nih.gov
The relationship between urinary pH and the excretion of amphetamine-like compounds is well-documented. nih.gov For substances like this compound and its metabolites, the rate of elimination via the kidneys is highly dependent on the pH of the urine. nih.govnih.gov
Acidic Urine: When the urine is acidic (pH below 7), the excretion of basic metabolites is enhanced. This leads to a more rapid clearance from the body and consequently, lower circulating levels and a shorter half-life. nih.govwikipedia.org A study specifically investigating this compound metabolism under acidic urine conditions confirmed the excretion of its metabolites. nih.gov
Alkaline Urine: Conversely, when the urine is alkaline (pH above 7), the reabsorption of these basic metabolites from the renal tubules back into the bloodstream is increased. This process slows down their elimination, leading to higher and more sustained circulating levels and a prolonged plasma half-life. nih.govwikipedia.org
This pH-dependent excretion is a critical factor in the pharmacokinetics of the drug, as the therapeutic and pharmacological effects of this compound are believed to be mediated in large part by its active metabolites. drugbank.comnih.gov
Table 1: Influence of Urinary pH on this compound Metabolite Excretion
| Urinary Condition | Effect on Metabolites | Consequence for Circulating Levels |
| Acidic | Increased renal excretion nih.govwikipedia.org | Lower plasma concentrations, shorter half-life nih.govwikipedia.org |
| Alkaline | Increased renal reabsorption nih.govwikipedia.org | Higher plasma concentrations, longer half-life nih.govwikipedia.org |
Biotransformation Complexities and Research Challenges
The study of this compound's biotransformation is fraught with complexities and presents several challenges for researchers. A primary challenge lies in the sheer intricacy of its metabolic pathway. The parent compound is extensively transformed through multiple reactions, including N-dealkylation and reduction, creating a diverse array of metabolites. drugbank.comnih.gov
This metabolic complexity poses a significant hurdle in fully elucidating the mechanism of action. Pinpointing which specific metabolites are responsible for the therapeutic effects and which might be linked to other physiological responses is a major research challenge. nih.govnih.gov Designing drugs that target central nervous system pathways involved in appetite and energy expenditure is an inherently delicate process, and understanding the complete metabolic profile is crucial for balancing efficacy with safety. nih.gov The fact that this compound was designed to retain anorectic activity while reducing other effects common to amphetamines underscores the importance and challenge of this metabolic fine-tuning. nih.gov
Table 2: Research Challenges in this compound Biotransformation
| Challenge | Description | Implication for Research |
| Complex Metabolic Pathways | Involves extensive N-dealkylation and reduction, producing numerous metabolites. drugbank.comnih.gov | Difficult to isolate and characterize all metabolic products and their individual pathways. |
| Biologically Active Metabolites | Many metabolites contribute to the drug's overall pharmacological effect. nih.govdrugbank.com | Complicates the determination of the primary active agent and the precise mechanism of action. |
| Identifying the Active Moiety | The parent drug may act as a prodrug, with metabolites being the main drivers of activity. nih.gov | Requires sophisticated assays to test the activity of each metabolite on relevant biological targets (e.g., neurotransmitter transporters). nih.gov |
| Balancing Efficacy and Safety | Intervening in central "survival" mechanisms like appetite requires a nuanced pharmacological approach. nih.gov | A thorough understanding of how each metabolite contributes to the overall effect is needed to optimize therapeutic outcomes. |
Compound List
Preclinical Pharmacological Research Methodologies
In Vitro Experimental Paradigms
In vitro studies provide a controlled environment to investigate the direct interactions of diethylpropion and its metabolites with specific molecular targets, such as neurotransmitter transporters and receptors.
Research has established that this compound functions as an indirect-acting sympathomimetic, primarily by modulating the activity of biogenic amine transporters. nih.govokstate.edudrugbank.com Assays using synaptosomes isolated from rat brain tissue have been employed to determine the potency of this compound and its metabolites in inhibiting the reuptake of key neurotransmitters.
A significant finding from these studies is that the in vivo activity of this compound is largely attributable to its active metabolites rather than the parent compound itself. nih.gov this compound shows minimal effect in these assays, while its metabolite, (+/-)-2-ethylamino-1-phenyl-propan-1-one, demonstrates notable activity. This metabolite acts as a substrate at the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), and as an uptake inhibitor at the dopamine (B1211576) transporter (DAT). nih.gov The potent action at the NET is hypothesized to contribute to the compound's amphetamine-like subjective effects. nih.gov
Table 1: Inhibitory/Substrate Activity of this compound Metabolite at Biogenic Amine Transporters
| Transporter | Activity Type | IC50 (nM) |
|---|---|---|
| Norepinephrine Transporter (NET) | Substrate | 99 |
| Dopamine Transporter (DAT) | Uptake Inhibitor | 1014 |
| Serotonin Transporter (SERT) | Substrate | 2118 |
Data sourced from uptake and release effect studies on biogenic amine transporters. nih.gov
Beyond inhibiting reuptake, this compound and its analogs are known to induce the release of neurotransmitters. nih.govokstate.edu Studies utilizing microdialysis in the dorsal striatum of rats have investigated the effects of this compound on the release of dopamine (DA), glutamate (B1630785) (Glu), and gamma-aminobutyric acid (GABA).
Acute administration of this compound was found to slightly increase the release of dopamine and decrease the tissue levels of DA, but it did not produce significant releases of glutamate or GABA. nih.govresearchgate.net In contrast, chronic treatment with this compound resulted in even less neurotransmitter release compared to acute administration. nih.govresearchgate.net These findings suggest that this compound's primary mechanism involves the dopaminergic system, with minimal direct impact on striatal glutamate and GABA release under the experimental conditions tested. nih.govresearchgate.net Other research also points to changes in neuroactive amino acids being a consequence of dopamine release. nih.gov
The behavioral effects of this compound are mediated by its interaction with specific neurotransmitter receptors. Receptor binding and antagonist challenge studies have been instrumental in identifying these interactions. Research indicates that the reinforcing effects of this compound are mediated by dopamine D1 receptors. nih.gov In a conditioned place preference paradigm in rats, the D1 antagonist SCH 23,390 blocked the preference induced by this compound, whereas the D2 antagonist haloperidol (B65202) did not. nih.gov
Furthermore, the serotonergic system, specifically the 5-HT1A receptor, plays a crucial role in the stimulant properties of this compound. nih.gov In studies with marmosets, the selective 5-HT1A receptor antagonist WAY 100635 was able to block the increase in locomotor activity induced by this compound in sensitive animals, suggesting an essential contribution of this receptor to the drug's psychostimulant effects. nih.gov
In Vivo Animal Models
In vivo studies using animal models are essential for understanding how the molecular actions of this compound translate into complex neurochemical and behavioral outcomes in a living organism.
Rodent models, particularly rats and mice, are extensively used to study the neurochemical and behavioral pharmacology of this compound.
Neurochemical Studies: In rats, treatment with this compound has been shown to produce significant changes in the brain levels of several neuroactive amino acids. nih.gov Specifically, alterations in the levels of aspartate, glutamate, and glutamine were observed in various brain regions, including the hypothalamus, cortex, midbrain, and striatum. nih.gov However, the levels of GABA remained unchanged in these studies. nih.gov The research also provided evidence of increased lipid peroxidation in the hippocampus, midbrain, and striatum, suggesting that this compound may induce oxidative stress. nih.gov
Behavioral Studies: The behavioral effects of this compound in rodents are complex and have been characterized using various paradigms.
Locomotor Activity and Sensitization: Studies have shown that this compound can increase spontaneous locomotor activity. nih.gov Repeated administration can lead to behavioral sensitization, a phenomenon where the motor-activating effects of the drug increase over time. nih.gov
Stereotypy: Drugs that primarily target dopamine pathways, including this compound, are known to induce pronounced stereotypies, particularly head-weaving, in both male and female rats. plos.orgnih.gov However, sex-specific differences have been noted, with female rats exhibiting high variability in the levels of stereotypy induced by this compound compared to males. plos.org
Conditioned Place Preference (CPP): The reinforcing properties of this compound have been demonstrated using the CPP paradigm, where rats show a preference for environments previously paired with the drug. nih.govnih.gov This effect is linked to the drug's action on dopamine D1 receptors. nih.gov
Table 2: Summary of Key Behavioral Effects of this compound in Rodent Models
| Behavioral Paradigm | Observed Effect | Species |
|---|---|---|
| Locomotor Activity | Increased spontaneous activity and behavioral sensitization. nih.gov | Rat |
| Stereotypy | Induction of pronounced head-weaving. plos.orgnih.gov | Rat |
| Conditioned Place Preference | Induces preference for drug-paired environment, indicating reinforcing properties. nih.govnih.gov | Rat |
Non-human primate models offer valuable insights into the behavioral pharmacology of this compound due to their closer neuroanatomical and behavioral homology to humans.
Studies in marmosets (Callithrix penicillata) have revealed inter-individual differences in the response to this compound. nih.gov A portion of the monkeys were classified as "this compound sensitive," exhibiting increased locomotor activity and anxiogenic-like behavior, while "insensitive" animals did not show changes in locomotion but did display a strong increase in anxiogenic-like responses. nih.gov These findings highlight the role of the 5-HT1A receptor in mediating the stimulant effects and contributing to individual variance in drug response. nih.gov
In stumptailed monkeys (Macaca arctoides), this compound was found to generally decrease social interactions. nih.gov However, it also increased certain solitary behaviors, such as vocalization and self-grooming, which at higher doses developed into intense, idiosyncratic stereotypies. nih.gov
Conditioning Place Preference (CPP) Paradigms
The Conditioning Place Preference (CPP) paradigm is a widely utilized behavioral assay in preclinical research to evaluate the rewarding or aversive properties of drugs. In the context of this compound (DEP), CPP studies have been instrumental in understanding its reinforcing effects, which are a proxy for its abuse potential.
In a key study using adult male Wistar rats, the reinforcing properties of this compound were assessed. nih.gov The animals underwent a conditioning process with different doses of DEP (10, 15, or 20 mg/kg). The results indicated that only the 15 mg/kg dose induced a significant conditioned place preference. nih.gov This suggests that the rewarding effects of this compound are dose-dependent.
To investigate the neurochemical underpinnings of these rewarding effects, the study further explored the role of dopamine receptors. Pre-treatment with SCH 23390, a dopamine D1 receptor antagonist, successfully blocked the development of CPP induced by 15 mg/kg of this compound. nih.gov In contrast, the administration of haloperidol, a dopamine D2 receptor antagonist, did not prevent the establishment of DEP-induced CPP. nih.gov These findings strongly suggest that the reinforcing effects of this compound are primarily mediated by the activation of dopamine D1 receptors. nih.gov
Other studies have corroborated these findings, demonstrating that this compound can induce conditioned place preference in rats, further solidifying its classification as a substance with reinforcing properties. scite.ainih.gov The consistent observation of CPP with this compound across multiple studies highlights the utility of this paradigm in characterizing its psychoactive effects.
Locomotor Activity Assessment
The assessment of locomotor activity is a fundamental method in preclinical psychopharmacology to evaluate the stimulant or sedative effects of a compound. This compound, being an amphetamine-like substance, has been shown to modulate locomotor activity in animal models.
Studies have demonstrated that acute administration of this compound can lead to an increase in locomotor activity. scite.ai This psychostimulant effect is a characteristic feature of drugs that enhance catecholamine neurotransmission. The increased locomotion is often considered a behavioral manifestation of the drug's action on central dopamine and norepinephrine pathways.
Interestingly, the effects of this compound on locomotor activity can be influenced by the treatment regimen. While acute administration tends to increase activity, some research suggests that chronic treatment may lead to a decrease in locomotor activity, possibly due to unspecific mechanisms. researchgate.net This highlights the importance of considering the duration of drug exposure when evaluating its behavioral effects.
Furthermore, research has explored the relationship between locomotor activity and other behavioral effects of this compound, such as stereotypies (repetitive, invariant behaviors). In some studies, a strong anticorrelation was observed between the increase in stereotypy and locomotor activity, suggesting a potential shift in behavioral patterns with continued drug exposure. nih.gov
Neurochemical Analysis in Brain Regions (e.g., Microdialysis, Tissue Content)
To elucidate the mechanisms of action of this compound at a neurochemical level, researchers employ techniques such as in vivo microdialysis and analysis of brain tissue content. These methods allow for the direct measurement of neurotransmitter levels and their metabolites in specific brain regions.
Microdialysis studies have been pivotal in demonstrating that this compound influences the release of key neurotransmitters. For instance, acute administration of this compound has been shown to increase the release of dopamine (DA) in the dorsal striatum of rats. researchgate.net This finding is consistent with its amphetamine-like properties and provides a direct link between the drug and the enhancement of dopaminergic neurotransmission.
In addition to dopamine, the effects of this compound on other neurotransmitter systems have been investigated. Research has indicated that acute treatment with this compound can also lead to an increase in glutamate (Glu) release in the dorsal striatum, while having no significant effect on gamma-aminobutyric acid (GABA) release. researchgate.net
Tissue content analysis following this compound administration has revealed changes in the levels of various neurochemicals. Studies have reported alterations in the brain regional levels of amino acids such as aspartate and glutamate in areas like the hypothalamus, cortex, midbrain, and striatum. nih.gov Furthermore, evidence of increased lipid peroxidation in the hippocampus, midbrain, and striatum suggests that this compound may induce oxidative stress. nih.gov These findings point towards a broader neurochemical impact of this compound beyond its primary effects on monoamine systems.
Sex-Specific Responses in Preclinical Models
Preclinical research has increasingly recognized the importance of investigating sex differences in response to pharmacological agents. In the case of this compound, studies have revealed sex-specific effects, particularly concerning its impact on body weight and feeding behavior.
In a study utilizing Sprague-Dawley rats, female rats demonstrated a greater and more uniform weight loss compared to male rats following the administration of this compound. nih.gov This suggests that females may be more sensitive to the anorectic effects of the drug. In contrast, under control (saline) conditions, male rats exhibited a greater tendency for weight gain than females. nih.gov
Furthermore, this compound was found to significantly suppress appetite in both sexes, leading to a marked reduction in total food intake. nih.gov This profound appetite suppression was accompanied by a decreased preference for high-fat diet pellets, underscoring the efficacy of this compound as an appetite suppressant in both male and female rats. nih.gov
These findings highlight the necessity of including both sexes in preclinical studies to obtain a comprehensive understanding of a drug's pharmacological profile and to identify potential sex-dependent variations in efficacy and adverse effects.
Computational Modeling and Structure-Activity Relationship (SAR) Studies
While specific computational modeling and detailed Structure-Activity Relationship (SAR) studies for this compound are not extensively detailed in the provided search results, the information available on its metabolism and chemical nature allows for some inferences.
The core structure of this compound, with its phenyl ring and ethylamine (B1201723) side chain, is a common feature among sympathomimetic amines. SAR studies for this class of compounds generally indicate that modifications to the amino group and the ethyl side chain can significantly alter the potency and selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin).
The fact that this compound's metabolites are also active suggests that the N-diethyl group is not essential for its primary pharmacological action but likely influences its pharmacokinetic properties, such as absorption, distribution, and duration of action. Computational modeling could be employed to predict the binding affinity of this compound and its metabolites to monoamine transporters and receptors, further elucidating the specific molecular interactions that underpin its effects. Such studies would be invaluable for the rational design of new compounds with improved efficacy and a more favorable safety profile.
Analytical Methodologies for Research and Detection
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of diethylpropion and its related substances. Its high resolving power allows for the separation of the parent compound from its metabolites, degradation products, and other interfering substances present in the sample matrix.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netmdpi.com GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides identification based on the mass-to-charge ratio (m/z) of the compound and its fragments, offering high specificity and sensitivity. nih.govscispace.com
In the analysis of 2-aminopropiophenones, including this compound, GC-MS has been instrumental in investigating complex metabolic mixtures. nih.gov The fragmentation patterns observed in mass spectra, often resulting from characteristic alpha-cleavage, allow for unambiguous structure elucidation. nih.gov Isotope-dilution GC-MS (ID-GC-MS) is a refined version of this technique that provides high-throughput, selective, and sensitive quantification by using a stable isotope-labeled version of the analyte as an internal standard. frontiersin.org
GC has also been used to confirm the identity of decomposition products of this compound, such as diethylamine (B46881) and 1-phenyl-1,2-propanedione, which can be isolated from degraded drug samples. nih.gov Laboratories should establish clear acceptance criteria to differentiate between compounds with similar spectra to ensure accurate identification. nist.gov
Table 1: GC-MS Analysis Parameters for Related Compounds
| Parameter | Condition | Reference |
| Technique | Isotope-Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) | frontiersin.org |
| Application | Simultaneous quantitation of nicotine (B1678760) and menthol (B31143) in e-liquids and aerosols | frontiersin.org |
| Validation | Specific, precise (CV<2.71%), accurate (percent error ≤7.0%), and robust | frontiersin.org |
| Linearity Range | 0.01 to 1.00 mg/ml | frontiersin.org |
This table illustrates typical parameters for a validated GC-MS method for compounds found in complex matrices, demonstrating the technique's capabilities.
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS, LC-HR-MS, UHPLC-TOF-MS)
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a primary tool for pharmaceutical analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not volatile or are thermally labile. nih.govmdpi.com This technique avoids the need for derivatization often required in GC-MS and typically involves simpler sample preparation, such as protein precipitation or liquid-liquid extraction. mdpi.com
High-throughput LC-MS/MS methods have been developed for the determination of related compounds like bupropion (B1668061) and its metabolites in various biological matrices, including human, mouse, and rat plasma. nih.gov These methods often employ a TurboIonSpray (TIS) interface for positive electrospray ionization and selected reaction monitoring (SRM) for quantification. nih.gov The use of monolithic columns can significantly shorten analysis times, with separations achieved in under 30 seconds. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes (<2 µm), offer even faster analysis times and improved resolution compared to conventional HPLC. mdpi.com When coupled with Time-of-Flight Mass Spectrometry (TOF-MS), it allows for high-resolution mass analysis, further enhancing identification capabilities.
Table 2: Example LC-MS/MS Method for a Related Compound (Bupropion)
| Parameter | Condition | Reference |
| Technique | High-throughput LC-MS/MS | nih.gov |
| Column | Chromolith RP-18 (50 mm x 4.6 mm) monolithic column | nih.gov |
| Mobile Phase | 8mM ammonium (B1175870) acetate-acetonitrile (55:45, v/v) | nih.gov |
| Flow Rate | 5 ml/min (split post-column to 2 ml/min to the source) | nih.gov |
| Detection | Positive electrospray selected reaction monitoring (SRM) | nih.gov |
| Analysis Time | ~23 seconds | nih.gov |
| Linearity Range | 0.25-200 ng/ml (bupropion) | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the routine analysis and quality control of this compound in pharmaceutical dosage forms. nih.gov HPLC methods, often paired with UV detection, can effectively separate this compound from its degradation products and other UV-absorbing components. nih.govnih.gov
A typical HPLC assay for this compound hydrochloride tablets involves a reversed-phase column (e.g., C18) and an isocratic mobile phase. nih.govmdpi.com This approach allows for rapid and accurate quantification. Stability studies using HPLC have shown that the degradation of this compound is pH-dependent, with hydrolysis increasing significantly as the pH rises above 3.5. nih.gov These studies can identify and quantify degradation products like 1-phenyl-1,2-propanedione. nih.gov
The versatility of HPLC allows for its use in various stages of drug development and for monitoring drug concentrations in different samples. mdpi.com
Table 3: HPLC Method for this compound Tablet Analysis
| Parameter | Description | Reference |
| Application | Rapid assay for this compound hydrochloride tablets | nih.gov |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Detection | UV Detection | nih.gov |
| Key Finding | Provided separation of the drug from UV-absorbing decomposition products | nih.gov |
| Identified Product | 1-phenyl-1,2-propanedione | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. nih.govyoutube.com It is a powerful tool for the analysis of complex mixtures, such as those found in pharmaceutical and herbal products. nih.govyoutube.com HPTLC uses high-quality plates with finer particle sizes, and automated sample application and densitometric scanning lead to highly reproducible results. nih.govyoutube.com
While specific HPTLC methods for this compound are not extensively detailed in the provided search results, the technique's principles are well-suited for its analysis. A typical HPTLC method involves spotting the sample on a pre-coated silica (B1680970) gel plate, developing the plate in a chamber with a suitable mobile phase, and then detecting the separated spots using a densitometer under UV light. youtube.com The method can be optimized by adjusting the mobile phase composition to achieve clear separation of the analyte from interferences. mdpi.com The technique is valued for its simplicity, speed, and cost-effectiveness, allowing for the simultaneous analysis of multiple samples. youtube.commdpi.com
Table 4: General Characteristics of HPTLC
| Feature | Description | Reference(s) |
| Principle | Enhanced TLC with higher quality plates and automation for better resolution and quantification. | nih.gov |
| Advantages | Robust, simple, rapid, efficient, cost-effective, simultaneous analysis of many samples. | nih.govmdpi.com |
| Detection | Densitometric scanning under UV light for quantitative analysis. | youtube.com |
| Application | Quantitative analysis of compounds, purity control, analysis of complex mixtures. | nih.gov |
Spectroscopic and Voltammetric Methods
Spectroscopic and electrochemical methods provide alternative or complementary approaches for the detection and quantification of this compound.
UV Detection
Ultraviolet (UV) spectrophotometry is a simple, cost-effective, and rapid method for the analysis of compounds containing a chromophore, such as the aromatic ketone structure in this compound. thaidj.orgijper.org It is frequently used as the detection method coupled with HPLC. nih.gov A direct spectrophotometric method has been developed based on the charge transfer complex formed between this compound and iodine, which results in blue-shifted iodine bands at 295 nm and 365 nm. oup.com This method demonstrated linearity over a concentration range of 0.2-2.4 μg/mL at 295 nm and was successfully applied to the analysis of commercial tablets without interference from common degradation products. oup.com
UV spectrophotometry has also been used for the detection of this compound in biological samples like urine following a distillation step. nih.gov For related compounds like bupropion, both original UV and second derivative UV spectrophotometry have been validated for quantification in pharmaceutical tablets. researchgate.net Second derivative spectrophotometry can enhance specificity by separating overlapping spectral bands. researchgate.net
Table 5: Spectrophotometric Method for this compound Analysis
| Parameter | Finding | Reference |
| Principle | Charge transfer complex formation with iodine | oup.com |
| Detection Wavelengths | 295 nm and 365 nm | oup.com |
| Linearity Range | 0.2–2.4 μg/mL (at 295 nm) | oup.com |
| Complexation Ratio | 1:1 (this compound:Iodine) | oup.com |
| Application | Analysis of bulk drug and tablets | oup.com |
Immunoassays and Other Detection Principles
Fluorescence Polarization Immunoassay (FPIA) is a type of homogeneous competitive immunoassay used for the rapid screening and quantification of small molecules. nih.gov The technique is based on the principle that when a fluorescently labeled small molecule (tracer) is excited with plane-polarized light, it emits depolarized light due to its rapid rotation in solution. mdpi.com However, when the tracer is bound by a specific antibody, its rotation slows down, resulting in an increase in the polarization of the emitted fluorescence. mdpi.comnih.gov
In a competitive FPIA for this compound, a known amount of fluorescently labeled this compound (the tracer) would compete with unlabeled this compound from a sample for a limited number of specific antibody binding sites. A high concentration of this compound in the sample would result in less tracer being bound to the antibody, leading to a low fluorescence polarization signal. Conversely, a low concentration of this compound would result in more tracer binding to the antibody and a higher polarization signal.
FPIA offers several advantages, including simplicity, speed, and suitability for high-throughput screening. nih.gov The development of an FPIA for this compound would require the synthesis of a suitable fluorescent tracer and the production of specific antibodies that recognize the molecule. The assay conditions would need to be optimized to achieve high sensitivity and specificity. researchgate.net
Table 2: Principles of Competitive Fluorescence Polarization Immunoassay
| Analyte Concentration | Tracer-Antibody Binding | Molecular Rotation | Fluorescence Polarization Signal |
|---|---|---|---|
| High | Low | Fast | Low |
Advanced Research Themes and Future Directions
Investigation of Long-Term Neurobiological Adaptations
The long-term administration of diethylpropion presents a complex area of investigation, particularly concerning neurobiological adaptations in the central nervous system. Chronic exposure to psychostimulants can induce lasting changes in neural circuits, a concept known as neuroplasticity. wikipedia.org Research in analogous compounds suggests that therapeutic neuroplasticity in dopaminergic and noradrenergic pathways may be implicated in lasting behavioral changes. wikipedia.org
Studies in animal models have begun to explore these adaptations. For instance, research in rats has examined the effects of chronic this compound treatment on locomotor activity and neurotransmitter systems. One study demonstrated that while acute administration of this compound (40 mg/kg) increased locomotor activity, chronic treatment over 15 consecutive days led to a decrease in this activity. nih.gov This behavioral shift suggests significant neuroadaptive processes at play. The same study observed that chronic treatment resulted in even lower neurotransmitter release compared to acute administration, indicating a potential downregulation or depletion in response to sustained stimulation. nih.govresearchgate.net
Further research is required to fully characterize the specific molecular and cellular adaptations resulting from long-term this compound exposure. This includes investigating changes in receptor density, transporter function, and gene expression within key brain regions associated with reward and appetite regulation. Understanding these adaptations is crucial for a complete picture of this compound's neuropharmacological profile.
Elucidation of Specific Enzymatic Pathways in Metabolism
Initial research indicated that mono-N-de-ethylation is a major metabolic pathway, accounting for approximately 35% of a given dose, while only a small fraction (3-4%) of the parent drug is excreted unchanged. nih.govnih.gov N-de-ethylation appears to be a more significant pathway than carbonyl reduction. nih.govnih.gov While the precise enzymes responsible for this compound's metabolism have not been fully elucidated, studies suggest the involvement of the Cytochrome P450 (CYP450) superfamily. nih.govmdpi.com The CYP3A4 and CYP3A5 isoenzymes, in particular, are thought to play a role in the N-dealkylation of the compound. nih.gov
The major metabolic pathways are summarized in the table below.
| Metabolic Pathway | Description | Key Metabolites | Enzymes Implicated (Putative) |
|---|---|---|---|
| N-Dealkylation | The sequential removal of ethyl groups from the nitrogen atom. nih.gov This is considered a primary and significant pathway. nih.govnih.gov | Ethcathinone (B106627), Cathinone (B1664624) | CYP3A4, CYP3A5 nih.gov |
| Reduction | The conversion of the ketone group to a hydroxyl group, leading to the formation of aminodiol derivatives. drugbank.com This occurs mainly with the unchanged drug. nih.gov | N,N-diethylnorephedrine | Carbonyl reductases (unspecified) |
| Deamination | A minor pathway that involves the removal of the amine group, followed by oxidation and conjugation. nih.gov | Hippuric acid (final conjugated product) nih.gov | Not fully specified |
Future research aims to definitively identify all the specific CYP isoenzymes and other phase I and phase II enzymes, such as glutathione (B108866) S-transferases (GSTs), that participate in these pathways. nih.gov
Integration of Multi-Omics Approaches in Preclinical Research
The future of preclinical research on this compound will likely involve the integration of multi-omics technologies to build a more holistic understanding of its mechanisms and effects. Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the biological changes induced by the compound.
Pharmacoproteomics can be used to identify and quantify changes in the protein landscape of key tissues (e.g., brain, liver) following this compound exposure. This could reveal novel protein targets and downstream signaling cascades affected by the drug or its active metabolites.
Metabolomics , the large-scale study of small molecules, is particularly well-suited for refining our understanding of this compound's biotransformation. nih.gov By profiling the full spectrum of metabolites in biological samples, researchers can discover previously unknown metabolic products and gain deeper insight into the kinetics and dynamics of the known pathways. This approach would complement traditional pharmacokinetic studies.
Lipidomics could investigate how this compound impacts lipid metabolism and signaling, which is relevant given its use in metabolic management.
Transcriptomics can assess changes in gene expression, providing clues about the cellular responses to the drug, including adaptive changes that occur with long-term exposure.
Integrating data from these different "omics" layers will be essential for constructing comprehensive models of this compound's action, from the genetic level to its ultimate physiological effects.
Development of Novel Analytical Techniques for Metabolite Profiling
The accurate detection and quantification of this compound and its numerous active metabolites are essential for both research and forensic purposes. nih.gov Given the compound's complex metabolism, sophisticated analytical techniques are required to separate and identify each component in various biological matrices. researchgate.net
Historically, gas chromatography (GC) was developed for this purpose. nih.gov However, modern methods offer greater sensitivity and specificity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of this compound and its metabolites, such as cathinone, in samples like human hair. nih.govscispace.com This technique offers high sensitivity and specificity, allowing for the detection of very low concentrations (in the pg/mg range). nih.gov
Key features of modern analytical methods are outlined below.
| Technique | Matrix | Key Advantages | Reported Limits of Detection (LOD) |
|---|---|---|---|
| Gas Chromatography (GC) | Urine nih.gov | Enabled early, detailed metabolic pathway analysis. nih.gov | Not specified |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Pharmaceutical Capsules researchgate.net | Simple, rapid, and precise for quantifying the parent drug in formulations. researchgate.net | Not specified |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hair nih.govscispace.com | High sensitivity and specificity; suitable for detecting long-term exposure and quantifying both parent drug and metabolites. nih.gov | 5 pg/mg nih.gov |
Future developments will likely focus on creating even more rapid and robust methods, potentially including chiral separation techniques to distinguish between different stereoisomers of the metabolites, which may have different pharmacological activities. Further refinement of sample preparation methods to enhance sensitivity and reduce interference from complex biological matrices is also an active area of research. researchgate.net
Refined Understanding of Neurotransmitter Pool Dynamics
This compound's primary mechanism of action involves the modulation of catecholaminergic neurotransmitter systems. drugbank.commedicinenet.com It functions as a sympathomimetic agent, increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain. drugbank.comnih.gov This is achieved by stimulating the release and inhibiting the reuptake of these neurotransmitters. nih.govresearchgate.net The parent compound, this compound, is a prodrug that lacks significant affinity for monoamine transporters itself; its effects are mediated by its active metabolites, primarily ethcathinone. wikipedia.org
The interaction with presynaptic transporters is a key aspect of its function. This compound's metabolites inhibit the sodium-dependent dopamine transporter (DAT) and norepinephrine transporter (NET). nih.govdrugbank.com This blockade of reuptake increases the concentration and duration of these neurotransmitters in the synaptic cleft.
Future research will focus on precisely quantifying the dynamic interplay between cytosolic, vesicular, and newly synthesized neurotransmitter pools under the influence of this compound's metabolites. This will help to create a more refined model of how it alters synaptic transmission over time.
Exploration of Pharmacogenomic Influences in Animal Models
There is substantial inter-individual variability in the response to many drugs, and genetic factors are known to be a significant contributor. nih.govnih.gov The field of pharmacogenomics investigates how genetic variations influence drug pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (therapeutic and adverse effects). nih.gov
For this compound, preclinical and clinical studies have begun to identify genetic polymorphisms that may affect its metabolism and clinical outcomes. nih.gov Research in animal models provides a controlled environment to investigate these influences. While much of the direct human data comes from clinical studies, animal models allow for the systematic exploration of specific genes.
Key areas of investigation include polymorphisms in genes that code for metabolizing enzymes and drug transporters.
| Gene | Function | Polymorphism Example | Observed/Potential Influence on this compound |
|---|---|---|---|
| CYP3A4 | Phase I metabolizing enzyme (Cytochrome P450 family) nih.gov | CYP3A4-rs2242480 nih.gov | Associated with a "fast metabolizer" phenotype, affecting pharmacokinetic parameters like Cmax and AUC. nih.gov |
| ABCB1 | Encodes P-glycoprotein, an efflux transporter. | ABCB1-rs1045642 nih.gov | Affects pharmacokinetic parameters; associated with a "fast metabolizer" phenotype. nih.gov |
| CYP2D6 | Phase I metabolizing enzyme involved in the metabolism of many psychotropic drugs. wikipedia.orgfrontiersin.org | Various (e.g., leading to poor, intermediate, or ultrarapid metabolizer status) frontiersin.org | While its specific role in this compound metabolism is less defined than CYP3A4, its importance in metabolizing similar compounds makes it a key candidate for future investigation. wikipedia.org |
Animal models, including both inbred and outbred strains, are invaluable for this research. nih.gov They allow for the investigation of how specific genetic backgrounds influence not only the pharmacokinetic profile of this compound but also the degree of neurobiological adaptation and behavioral response to the drug. Such studies can help to identify genetic markers that could, in the future, predict an individual's response to the compound.
Q & A
Q. What experimental models are commonly used to study diethylpropion's behavioral effects, and what parameters are measured?
Rodent models (rats/mice) are standard for assessing this compound's locomotor and dopaminergic effects. For example, open-field tests measure crossings and rearings over 30-minute intervals, with doses like 10 mg/kg administered intraperitoneally . Behavioral sensitization protocols involve repeated dosing to evaluate enhanced drug responses, often paired with dopamine receptor antagonist co-administration (e.g., haloperidol) to isolate mechanisms .
Q. How is this compound's mechanism of action distinguished from other sympathomimetic amines?
this compound, a β-phenylethylamine derivative, shares structural similarities with amphetamines but exhibits milder central stimulant effects. Its primary action involves catecholamine release, particularly dopamine, though with lower potency and shorter half-life compared to phentermine. Studies confirm its appetite suppression and behavioral activation via dopaminergic pathways, validated through antagonist blocking experiments .
Q. What are the standard dosing protocols for this compound in preclinical studies?
Acute studies often use 10 mg/kg (intraperitoneal) in rodents to assess locomotor activity. Chronic protocols for sensitization involve repeated administration (e.g., daily injections for 5–7 days) with behavioral assessments post-dose. Control groups receive saline to isolate drug-specific effects .
Advanced Research Questions
Q. How do contradictions in this compound's dopaminergic sensitization data inform mechanistic hypotheses?
Discrepancies in sensitization magnitude across studies may stem from differences in dosing intervals, species-specific metabolism, or environmental factors (e.g., stress). For instance, neonatal maternal separation in rats enhances sensitization to this compound, suggesting epigenetic or developmental influences . Advanced protocols should include antagonist co-administration (e.g., naloxone for opioid receptors) to dissect pathway interactions .
Q. What methodological considerations are critical when studying this compound-alcohol interactions?
Co-administration studies require rigorous dose-response curves for both this compound and ethanol. For example, acute ethanol (2 g/kg) combined with this compound (10 mg/kg) in mice amplifies locomotor stimulation, but this synergy diminishes with repeated exposure. Researchers must control for pharmacokinetic interactions (e.g., hepatic metabolism competition) and use receptor antagonists to validate neurochemical pathways .
Q. How can researchers reconcile clinical trial data on this compound's long-term efficacy with preclinical findings?
While preclinical models highlight dopaminergic sensitization and addiction potential, clinical trials (e.g., 12-month open-label studies) report sustained weight loss (~10.6%) without cardiovascular or psychiatric adverse effects. Methodological reconciliation involves cross-species pharmacokinetic modeling and translational biomarkers (e.g., plasma catecholamines) to bridge behavioral and therapeutic outcomes .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
Use repeated-measures ANOVA for longitudinal behavioral data, paired with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For receptor antagonist studies, factorial ANOVA evaluates interaction effects. Non-parametric tests (e.g., Mann-Whitney U) apply to non-normally distributed data, such as skewed locomotor activity counts .
Q. How should experimental protocols ensure reproducibility in this compound research?
Q. What strategies mitigate confounding variables in this compound-alcohol interaction studies?
Standardize ethanol administration routes (oral gavage vs. intraperitoneal) and control for circadian rhythms by conducting experiments at consistent times. Include vehicle-control groups for both drugs and use crossover designs where feasible to account for individual variability .
Data Contradiction Analysis
Q. How do interspecies differences in this compound metabolism impact translational research?
Rodents exhibit faster this compound clearance than humans, potentially underestimating cumulative effects in chronic models. Researchers should incorporate allometric scaling for dose conversions and validate findings with human cell lines (e.g., hepatocytes) to assess metabolic pathways .
Q. Why do some studies report this compound's low abuse potential despite preclinical evidence of sensitization?
Clinical trials often use structured dosing and monitor compliance, reducing misuse opportunities. Preclinical models, however, employ unrestricted access paradigms. To address this, employ self-administration assays in rodents and correlate outcomes with human behavioral questionnaires .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
